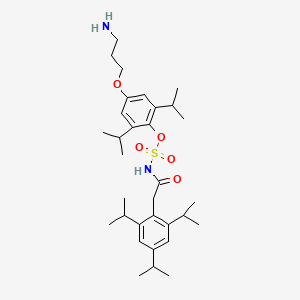
Acat-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acat-IN-4 is a chemical compound known for its role as an inhibitor of acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This enzyme is crucial for the esterification of cholesterol, a process that plays a significant role in cholesterol metabolism and the formation of lipid droplets within cells . This compound has been studied for its potential therapeutic applications, particularly in the context of diseases related to cholesterol metabolism and inflammation .
Vorbereitungsmethoden
The synthesis of Acat-IN-4 involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Acat-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in this compound .
Wissenschaftliche Forschungsanwendungen
Acat-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of cholesterol esterification and lipid metabolism.
Biology: Investigated for its effects on cellular processes related to cholesterol storage and transport.
Medicine: Explored for its potential therapeutic applications in treating diseases related to cholesterol metabolism, such as cardiovascular diseases and neurodegenerative disorders
Wirkmechanismus
Acat-IN-4 exerts its effects by inhibiting the activity of acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This inhibition reduces the esterification of cholesterol, leading to an increase in free cholesterol levels within cells. The compound also inhibits NF-κB mediated transcription, which plays a role in inflammatory responses . The molecular targets and pathways involved include the ACAT enzyme and the NF-κB signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Acat-IN-4 is unique among ACAT inhibitors due to its specific chemical structure and inhibitory activity. Similar compounds include:
Avasimibe: Another ACAT inhibitor studied for its potential therapeutic applications in cardiovascular diseases.
CI-1011: An ACAT inhibitor investigated for its effects on lipid metabolism and atherosclerosis.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound in scientific research and potential therapeutic uses .
Eigenschaften
Molekularformel |
C32H50N2O5S |
|---|---|
Molekulargewicht |
574.8 g/mol |
IUPAC-Name |
[4-(3-aminopropoxy)-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C32H50N2O5S/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35) |
InChI-Schlüssel |
QAXDCCFJOPQLGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
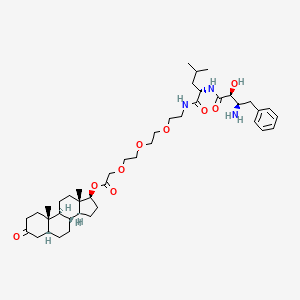
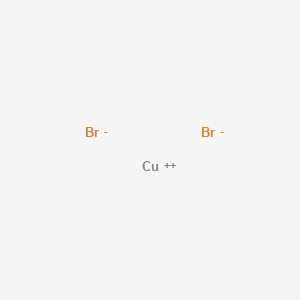
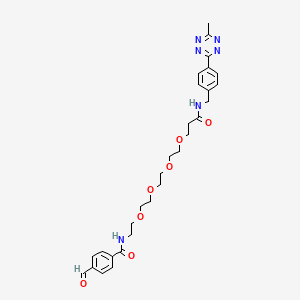
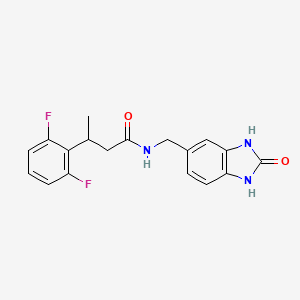
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
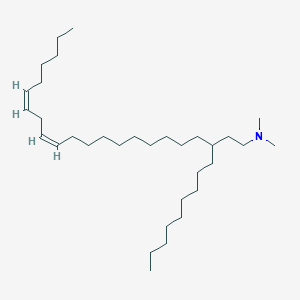

![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)
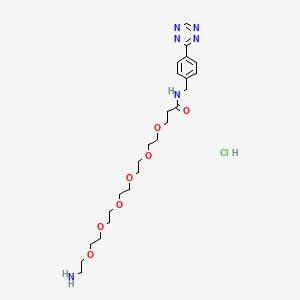

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
